Cas no 149963-10-0 (Benzene,1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-phenoxy-)

Benzene,1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-phenoxy- structure
149963-10-0 structure
Nome del prodotto:Benzene,1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-phenoxy-
Numero CAS:149963-10-0
MF:C26H18F4O2
MW:438.413541316986
CID:100021
PubChem ID:40427083

Benzene,1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-phenoxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-BIS(4'-PHENOXYPHENYL)-1,1,2,2-TETRAFLUOROETHANE
    • 1-phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene
    • PC2236
    • 1,2-BIS-(PHENOXYPHENYL)-TETRAFLUOROETHANE
    • 1,2-BIS(PHENOXYPHENYL)-1,1,2,2-TETRAFLUOROETHANE
    • 1,2-Bis(4'-phenoxyphenyl)-1,1,2,2-tetrafluoroethane98%
    • 1,2-Bis(4'-phenoxyphenyl)-1,1,2,2-tetrafluoroethane 98%
    • 1,1,2,2-tetrafluoro-1,2-bis(4-phenoxyphenyl)ethane
    • 149963-10-0
    • 1,1'-{(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[(4,1-phenylene)oxy]}dibenzene
    • A808987
    • DTXSID90654238
    • MFCD04972674
    • 1,2-BIS(4/'-PHENOXYPHENYL)-1,1,2,2-TETRAFLUOROETHANE
    • Benzene,1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-phenoxy-
    • MDL: MFCD04972674
    • Inchi: InChI=1S/C26H18F4O2/c27-25(28,19-11-15-23(16-12-19)31-21-7-3-1-4-8-21)26(29,30)20-13-17-24(18-14-20)32-22-9-5-2-6-10-22/h1-18H
    • Chiave InChI: VCQCRHYEQAMPCL-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(C3=CC=C(C=C3)OC4=CC=CC=C4)(F)F)(F)F

Proprietà calcolate

  • Massa esatta: 438.12400
  • Massa monoisotopica: 438.124
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 7
  • Complessità: 506
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.6
  • Superficie polare topologica: 18.5A^2

Proprietà sperimentali

  • Densità: 1.261
  • Punto di ebollizione: 480.5°Cat760mmHg
  • Punto di infiammabilità: 254.1°C
  • Indice di rifrazione: 1.563
  • PSA: 18.46000
  • LogP: 8.15500

Benzene,1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-phenoxy- Informazioni sulla sicurezza

  • Istruzioni di sicurezza: S24/25
  • Identificazione dei materiali pericolosi: Xi

Benzene,1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-phenoxy- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
032985-1g
1,2-Bis(4'-phenoxyphenyl)-1,1,2,2-tetrafluoroethane
149963-10-0
1g
£423.00 2022-02-28
abcr
AB148504-5g
1,2-Bis(4'-phenoxyphenyl)-1,1,2,2-tetrafluoroethane, 98%; .
149963-10-0 98%
5g
€750.00 2024-04-19
Fluorochem
032985-250mg
1,2-Bis(4'-phenoxyphenyl)-1,1,2,2-tetrafluoroethane
149963-10-0
250mg
£152.00 2022-02-28
Fluorochem
032985-2g
1,2-Bis(4'-phenoxyphenyl)-1,1,2,2-tetrafluoroethane
149963-10-0
2g
£731.00 2022-02-28
Ambeed
A765816-1g
1,1,2,2-tetrafluoro-1,2-bis(4-phenoxyphenyl)ethane
149963-10-0 95+%
1g
$581.0 2024-04-23
abcr
AB148504-1g
1,2-Bis(4'-phenoxyphenyl)-1,1,2,2-tetrafluoroethane, 98%; .
149963-10-0 98%
1g
€285.00 2024-04-19
Crysdot LLC
CD12139757-250mg
1,1,2,2-tetrafluoro-1,2-bis(4-phenoxyphenyl)ethane
149963-10-0 95+%
250mg
$370 2024-07-23

Benzene,1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-phenoxy- Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:149963-10-0)Benzene,1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-phenoxy-
A808987
Purezza:99%
Quantità:1g
Prezzo ($):523.0